molecular formula C15H15N5O3 B3008233 methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate CAS No. 1544881-10-8

methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate

Cat. No. B3008233
CAS RN: 1544881-10-8
M. Wt: 313.317
InChI Key: KEHYPVGSEWRTIO-UHFFFAOYSA-N
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Description

The compound of interest, methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate, is a multifaceted molecule that incorporates several heterocyclic frameworks such as imidazole, oxadiazole, and pyridine. These heterocycles are commonly found in compounds with diverse biological activities, making the molecule a potential candidate for pharmacological studies. Although the specific compound is not directly synthesized or analyzed in the provided papers, the methodologies and structural analyses discussed could be relevant for its synthesis and characterization.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cascade reactions or multistep synthetic routes. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates described in Paper 1 utilizes a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, catalyzed by a FeCl2/Et3N binary system . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates in Paper 2 involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and density functional theory (DFT) studies, as seen in Paper 4, which reports the crystal and molecular structures of a related methyl 1H-benzo[d]imidazole-7-carboxylate derivative . Such studies are crucial for understanding the conformation and electronic properties of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds is highlighted in several papers. For example, Paper 5 discusses the reactions of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines to yield imidazo[1,2-a]pyridine derivatives . Paper 7 describes the rearrangements of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones to imidazo[1,2-a]pyridines and indoles . These reactions showcase the versatility of heterocyclic compounds in undergoing transformations that could be relevant for the functionalization of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The electronic distribution within the rings and the presence of substituents can affect properties such as solubility, melting point, and reactivity. While the papers provided do not directly discuss the physical and chemical properties of the target compound, the synthesis and structural characterization of similar molecules provide a foundation for predicting and analyzing these properties.

Scientific Research Applications

Metabolism and Biotransformation

  • The compound is involved in the study of metabolic pathways and biotransformation processes in various species. It undergoes a multistep process involving oxidation and conjugation reactions, demonstrating its potential use in understanding drug metabolism and pharmacokinetics (Johnson et al., 2008).

Chemical Structure Analysis

  • Research on similar compounds includes the examination of their crystal and molecular structures, which is essential for understanding the chemical properties and potential applications in medicinal chemistry (Richter et al., 2023).

Corrosion Inhibition

  • Derivatives of this compound are studied for their corrosion inhibition properties, which is significant for material science and engineering applications (Ammal et al., 2018).

Synthesis of Functionalized Derivatives

  • The compound is used as a scaffold in the synthesis of highly functionalized derivatives. These derivatives have potential applications in various fields, including pharmaceutical and materials sciences (Ruano et al., 2005).

Antimicrobial Activities

  • Studies include the synthesis and characterization of derivatives for antimicrobial activities, highlighting its potential use in the development of new antimicrobial agents (Bassyouni et al., 2012).

Novel Synthetic Methods

  • Research also focuses on developing new methods for the preparation of related compounds, which can enhance the efficiency and scope of synthetic chemistry (Lifshits et al., 2015).

properties

IUPAC Name

methyl 1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9(2)13-18-14(23-19-13)10-4-5-12(16-6-10)20-7-11(17-8-20)15(21)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHYPVGSEWRTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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